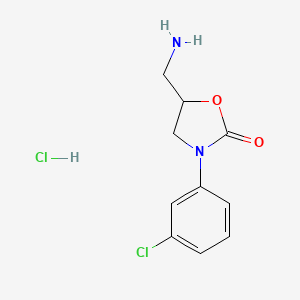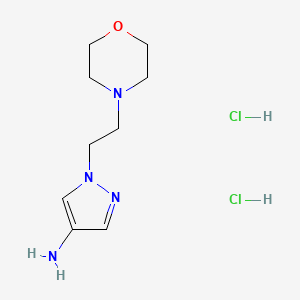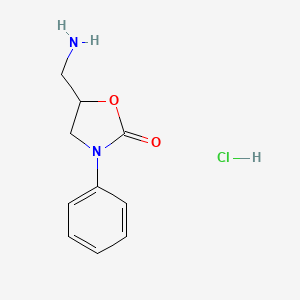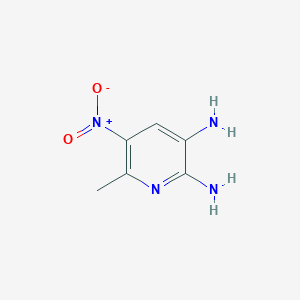![molecular formula C8H14Cl2N2O2S B1377846 Ácido 2-{[(2-Etil-1,3-tiazol-5-il)metil]amino}acético dihidrocloruro CAS No. 1375472-88-0](/img/structure/B1377846.png)
Ácido 2-{[(2-Etil-1,3-tiazol-5-il)metil]amino}acético dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as “2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride”, has a chemical formula of C8H14Cl2N2O2S and a molecular weight of 273.18 . It is related to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(S1)=NC(CC(OCC)=O)=C1C . This indicates that the compound contains a thiazole ring with an ethyl group and a methylaminoacetic acid group attached. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (273.18) and its chemical formula (C8H14Cl2N2O2S) . Other properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol son conocidos por sus propiedades antioxidantes. Pueden neutralizar los radicales libres y reducir el estrés oxidativo en las células, lo cual es beneficioso para prevenir enfermedades crónicas y trastornos relacionados con el envejecimiento .
Actividades analgésica y antiinflamatoria
Se ha demostrado que los compuestos con una estructura de tiazol exhiben actividades analgésicas y antiinflamatorias significativas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para el alivio del dolor y la inflamación .
Aplicaciones antimicrobianas y antifúngicas
Los compuestos de tiazol, incluidos los que tienen la estructura de 2-Etil-1,3-tiazol-5-il, han demostrado efectos antimicrobianos y antifúngicos. Esto sugiere su uso en el tratamiento de infecciones y como conservantes en diversos productos .
Efectos antivirales y anti-VIH
El anillo de tiazol está presente en varios medicamentos antirretrovirales, lo que indica su importancia en la lucha contra las infecciones virales, incluido el VIH. La investigación continúa explorando su potencial completo en este campo .
Propiedades neuroprotectoras
Los derivados del tiazol han mostrado prometedores como agentes neuroprotectores, lo que podría conducir a tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Actividad antitumoral y citotóxica
Se han sintetizado algunos derivados del tiazol y se ha informado que exhiben citotoxicidad contra líneas celulares tumorales humanas, lo que sugiere su aplicación en la investigación y la terapia del cáncer .
Potencial antidiabético
Las modificaciones de los compuestos basados en tiazol han dado como resultado moléculas con potentes propiedades antidiabéticas, lo que abre posibilidades para nuevos tratamientos para la diabetes .
Enfermedad de Alzheimer
Se han estudiado los derivados del tiazol por su potencial para tratar la enfermedad de Alzheimer, y algunos compuestos han mostrado resultados prometedores al inhibir los procesos que conducen a la enfermedad .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, such as inflammation, pain sensation, microbial infection, and cancer progression .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzyme activity, while others can enhance or modulate the activity of certain receptors .
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the regulation of inflammation . The downstream effects of these pathway alterations can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity . For instance, the solubility of thiazole derivatives can be influenced by the polarity of the environment, which can in turn affect the compound’s bioavailability and its ability to reach its targets .
Propiedades
IUPAC Name |
2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-7-10-4-6(13-7)3-9-5-8(11)12;;/h4,9H,2-3,5H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUADZUSJGXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)





methanone hydrobromide](/img/structure/B1377783.png)

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
